
2-Propen-1-one, 3,3'-(1,4-phenylene)bis[1-(3-aminophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] is a bis-chalcone compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two propenone groups connected by a 1,4-phenylene bridge, with each propenone group further substituted with an aminophenyl group.
Vorbereitungsmethoden
The synthesis of 2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction is carried out by reacting terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide. The reaction conditions usually involve stirring the reactants in an ethanol solution at room temperature, followed by recrystallization to obtain the pure product .
Analyse Chemischer Reaktionen
2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The aminophenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] involves its interaction with molecular targets through various pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity and function. These interactions can lead to changes in the conformation and stability of the target molecules, thereby modulating their biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Propen-1-one, 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-] include:
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one): This compound has furyl groups instead of aminophenyl groups, leading to different chemical properties and reactivity.
2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:
2-Propen-1-one, 1,3-diphenyl-, (E)-:
Eigenschaften
CAS-Nummer |
70943-30-5 |
|---|---|
Molekularformel |
C24H20N2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-3-[4-[3-(3-aminophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C24H20N2O2/c25-21-5-1-3-19(15-21)23(27)13-11-17-7-9-18(10-8-17)12-14-24(28)20-4-2-6-22(26)16-20/h1-16H,25-26H2 |
InChI-Schlüssel |
DFJSEIDXVUREKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


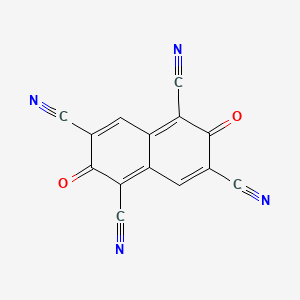
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene](/img/structure/B14481892.png)

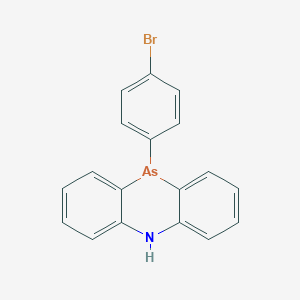
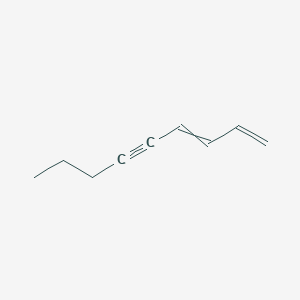


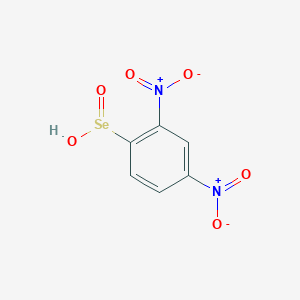
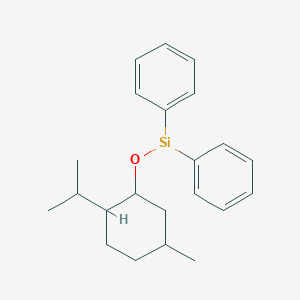
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)

![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
